![molecular formula C17H22N2O5S B2846202 benzo[d][1,3]dioxol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone CAS No. 1903884-38-7](/img/structure/B2846202.png)
benzo[d][1,3]dioxol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many bioactive molecules and pharmaceuticals . It also contains a piperazine ring, which is a common feature in many drugs due to its ability to interact with various biological targets .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the piperazine ring, possibly through a cyclization reaction, and the attachment of the benzo[d][1,3]dioxol-5-yl group . The exact synthetic route would depend on the specific starting materials and reaction conditions.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d][1,3]dioxol-5-yl group and the piperazine ring . These groups could potentially engage in various types of intermolecular interactions, influencing the compound’s physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo various types of chemical reactions, depending on the specific conditions. For example, the piperazine ring could potentially be alkylated, while the benzo[d][1,3]dioxol-5-yl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially increase the compound’s solubility in water, while the benzo[d][1,3]dioxol-5-yl group could potentially increase its lipophilicity .Wissenschaftliche Forschungsanwendungen
Anticancer Research
The compound’s unique structure makes it a potential candidate for cancer therapy. Researchers have explored its effects on various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells . Further mechanistic studies revealed that it induces apoptosis in CCRF-CEM cancer cells and causes cell cycle arrest at the S phase . Investigating its interactions with microtubules and tubulin could provide valuable insights for developing novel anticancer agents.
Antimicrobial Properties
Studies have shown that related compounds exhibit antibacterial and antifungal activities . The compound’s structural features may contribute to its effectiveness against microbial pathogens. Further research could explore its potential as an antimicrobial agent.
Synthesis of Coenzyme Q Analogues
Researchers have developed an intermediate for synthesizing methoxy-analogues of coenzymes Q using a similar compound . Coenzyme Q analogues play essential roles in cellular energy production and have implications for cancer treatment. Investigating this compound’s role in coenzyme Q synthesis could lead to valuable insights.
Antiproliferative Activity
A series of 1-benzo[1,3]dioxol-5-yl-indoles, structurally related to our compound, were evaluated for antiproliferative activity against cancer cells . These derivatives showed promising results, particularly against CCRF-CEM cells. Further optimization based on this template could yield more potent analogs.
Pharmacophore Design
Given the indole nucleus’s versatility, our compound could serve as a pharmacophore for designing novel anticancer agents . Exploring modifications around its core structure may lead to compounds with improved efficacy and selectivity.
Sustainable Synthesis
Efforts to synthesize this compound have focused on green solvents and sustainable methods . Investigating its synthesis under flow conditions and using recyclable catalysts could contribute to environmentally friendly processes.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. The piperazine ring is known to interact with various biological targets, including G protein-coupled receptors and ion channels . The benzo[d][1,3]dioxol-5-yl group could also potentially interact with various biological targets .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c20-17(13-1-2-15-16(11-13)24-12-23-15)19-7-5-18(6-8-19)14-3-9-25(21,22)10-4-14/h1-2,11,14H,3-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXDFAZXBYMFOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
benzo[d][1,3]dioxol-5-yl(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

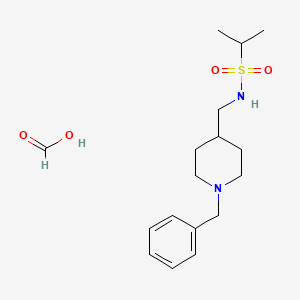
![(E)-N-(cyanomethyl)-3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2846121.png)
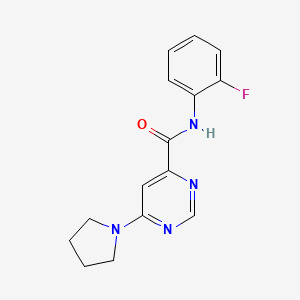
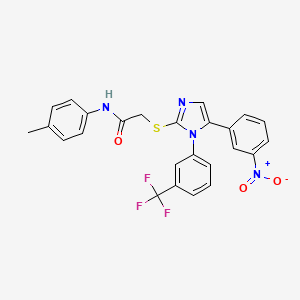

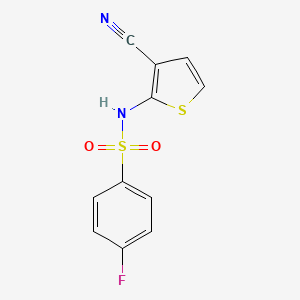
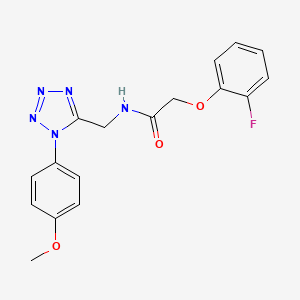
![2-fluoro-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2846129.png)

![3-(3-(4-benzylpiperazine-1-carbonyl)phenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2846131.png)


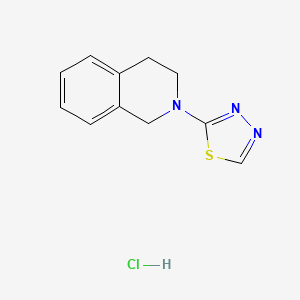
![2-Benzyl-6-(3-ethoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846140.png)